4-Bromo-6-chloro-1-methyl-1H-indazole
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Overview
Description
4-Bromo-6-chloro-1-methyl-1H-indazole is a halogenated indazole derivative characterized by the presence of bromine and chlorine atoms on its aromatic ring structure. This compound is part of the indazole family, which are heterocyclic aromatic organic compounds known for their diverse biological and chemical properties.
Synthetic Routes and Reaction Conditions:
Bromination and Chlorination: The compound can be synthesized through the bromination and chlorination of 1-methyl-1H-indazole using appropriate halogenating agents such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) under controlled conditions.
Sandmeyer Reaction: Another method involves the diazotization of 1-methyl-1H-indazole followed by the Sandmeyer reaction using copper(I) bromide (CuBr) and copper(I) chloride (CuCl) to introduce the bromine and chlorine atoms.
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation reactions under optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles like sodium methoxide (NaOCH₃) can replace the halogen atoms.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₂Cl₂, heat.
Reduction: LiAlH₄, H₂, catalyst (e.g., palladium on carbon).
Substitution: NaOCH₃, solvent (e.g., methanol), heat.
Major Products Formed:
Oxidation: Indazole-5-carboxylic acid derivatives.
Reduction: this compound reduced to 4-bromo-6-chloro-1-methyl-1H-indazol-2-ylmethanol.
Substitution: this compound substituted with various nucleophiles.
Scientific Research Applications
Chemistry: 4-Bromo-6-chloro-1-methyl-1H-indazole is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound exhibits biological activity and is studied for its potential use in developing new drugs, particularly in the fields of antiviral, anticancer, and antimicrobial research.
Medicine: It is investigated for its therapeutic properties, including its potential to inhibit certain enzymes or receptors involved in disease processes.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals due to its reactive halogen atoms.
Mechanism of Action
The mechanism by which 4-Bromo-6-chloro-1-methyl-1H-indazole exerts its effects depends on its specific application. For example, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.
Comparison with Similar Compounds
6-Bromo-4-chloro-1H-indazole: Similar structure but different positions of halogens.
4-Bromo-6-chloro-1H-indazole-3-carboxylic acid: Contains an additional carboxylic acid group.
1-Methyl-1H-indazole: The parent compound without halogenation.
Uniqueness: 4-Bromo-6-chloro-1-methyl-1H-indazole is unique due to its specific halogenation pattern, which influences its reactivity and biological activity compared to other indazole derivatives.
This comprehensive overview provides a detailed understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
4-bromo-6-chloro-1-methylindazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClN2/c1-12-8-3-5(10)2-7(9)6(8)4-11-12/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJSSDDIREIPBGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=CC(=C2)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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